2-Bromo-1-ethoxy-3-nitrobenzene
Description
2-Bromo-1-ethoxy-3-nitrobenzene is an aromatic compound featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), bromo (-Br), and nitro (-NO₂) groups at positions 1, 2, and 3, respectively. Its molecular formula is C₈H₈BrNO₃, with an approximate molecular weight of 246.03 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromo and nitro groups enable cross-coupling reactions and further functionalization .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-1-ethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
MPXLOSRYLKAMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-bromo-1-ethoxy-3-aminobenzene.
Oxidation: Formation of 2-bromo-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-1-ethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-bromo-1-ethoxy-3-nitrobenzene with five structurally similar compounds, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Table 1: Structural and Physical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Purity |
|---|---|---|---|---|---|
| This compound | C₈H₈BrNO₃ | 246.03 | 1: -OCH₂CH₃, 2: -Br, 3: -NO₂ | Not provided | N/A |
| 2-Bromo-1-methoxy-3-nitrobenzene | C₇H₆BrNO₃ | 232.03 | 1: -OCH₃, 2: -Br, 3: -NO₂ | 67853-37-6 | 95% |
| 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | C₈H₇BrClNO₃ | 280.50 | 1: -Cl, 2: -OCH₂CH₃, 3: -NO₂, 5: -Br | 1365272-18-9 | 98% |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 258.02 | 1: -Br, 2: -OCH₃, 3: -F, 4: -NO₂ | 1224629-07-5 | 95% |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | 1: -Br, 2: -OCH₂C₆H₅, 3: -NO₂ | Not provided | Not classified |
Key Observations :
- Alkoxy Group Variations : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces molecular weight by ~14 g/mol (e.g., 2-bromo-1-methoxy-3-nitrobenzene) and increases ring activation due to reduced steric bulk .
- Halogen Diversity : The addition of chlorine (5-bromo-1-chloro-2-ethoxy-3-nitrobenzene) or fluorine (1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) introduces stronger electron-withdrawing effects, altering electronic distribution and reactivity .
- Benzyloxy Substitution : 2-(Benzyloxy)-1-bromo-3-nitrobenzene exhibits significantly higher molecular weight (308.13 g/mol) and lipophilicity, favoring solubility in organic solvents .
Electron-Donating and Withdrawing Effects
- Nitro Group : All compounds feature a nitro group, which strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions relative to the nitro group.
- Halogens : Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances stability and alters metabolic pathways in pharmaceuticals .
- Alkoxy Groups : Ethoxy and methoxy groups donate electrons via resonance, moderating the deactivating effects of nitro and halogens. Ethoxy’s larger size may hinder steric access to the ring compared to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
